molecular formula C7H4ClN3 B1592607 6-Chloropyrido[3,4-D]pyrimidine CAS No. 202273-25-4

6-Chloropyrido[3,4-D]pyrimidine

Cat. No.: B1592607
CAS No.: 202273-25-4
M. Wt: 165.58 g/mol
InChI Key: OGOPAVRSPJYRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyrido[3,4-D]pyrimidine is a useful research compound. Its molecular formula is C7H4ClN3 and its molecular weight is 165.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optics and Medicinal Chemistry

  • Thiopyrimidine Derivatives for Nonlinear Optics (NLO): Thiopyrimidine derivatives, including 6-Chloropyrido[3,4-d]pyrimidine, are significant due to their applications in nonlinear optics and medicine. These compounds have been analyzed for their NLO properties, which are crucial for optoelectronic high-tech applications (Hussain et al., 2020).

DNA Studies and Antitumor Activities

  • DNA Photolyase Characterization: Research on pyrimidine derivatives includes the study of (6-4) photoproduct DNA photolyase, a significant enzyme in DNA repair mechanisms. This research helps understand DNA damage and repair processes (Kim et al., 1994).
  • Antitumor Activity of Pyrimidine Derivatives: Synthesis of pyrido[2,3-d]pyrimidine derivatives, including those with this compound, has been explored for their potential antitumor activities. These compounds are investigated as inhibitors of dihydrofolate reductase, an enzyme targeted in cancer therapies (Grivsky et al., 1980).

Synthesis and Characterization for Various Applications

  • Synthesis of New Heterocyclic Compounds: The creation of new pyrimidines derivatives, including this compound, is crucial for pharmaceutical and industrial applications. These derivatives are synthesized and characterized for various purposes (Kassium & Hussein, 2019).
  • Pyrazole-Based Pyrimidine Scaffolds: Pyrimidine, an essential nucleic acid component, has applications in AIDS chemotherapy. Pyrazole-based pyrimidine scaffolds have been synthesized for potential pharmacological therapeutic use (Ajani et al., 2019).

Pharmaceutical and Biological Activities

  • Anti-Inflammatory and Analgesic Agents: Pyrimidine heterocycles, such as this compound, have a key role in biological processes, leading researchers to design various derivatives. These compounds are studied for their anti-inflammatory and analgesic activities (Muralidharan et al., 2019).
  • Inhibition of Bacterial DNA Polymerase: Derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, are explored for their ability to inhibit bacterial DNA polymerase. This research provides insights into developing new antimicrobial agents (Ali et al., 2003).

Antimicrobial Activity and Chemical Synthesis

  • Synthesis and Antimicrobial Activity: The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which include the this compound structure, has been explored for their antibacterial activities. This research contributes to the development of new antiviral agents and broadens our understanding of the antimicrobial properties of pyrimidine derivatives (Rostamizadeh et al., 2013).
  • EGFR Inhibitors for Cancer Therapy: 6-Substituted pyrimido[5,4-d]pyrimidines have been synthesized as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is significant in cancer therapy. These compounds are related to this compound and provide insights into the design of cancer therapeutics (Rewcastle et al., 1997).

Miscellaneous Applications

  • Synthesis of 7-Arylpyrido[2,3-d]pyrimidines: This research demonstrates the synthesis of Pyrido[2,3-d]pyrimidines, a process relevant to this compound. It provides insights into synthetic methods applicable to various bi- and polycyclic ring systems (Quiroga et al., 2002).
  • Antifungal Agents from Pyrimidine Analogs: The synthesis of 2,4-bis(substituted phenoxy)-6-(phenylthio) pyrimidines, including structures related to this compound, has shown promising results as antifungal agents. This research contributes to the development of new antimicrobial drugs (Goudgaon & Sheshikant, 2013).

Properties

IUPAC Name

6-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOPAVRSPJYRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NC2=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627851
Record name 6-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202273-25-4
Record name 6-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 2
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 3
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 4
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 5
6-Chloropyrido[3,4-D]pyrimidine
Reactant of Route 6
6-Chloropyrido[3,4-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.